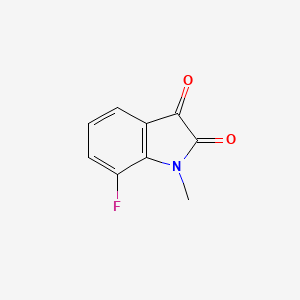

7-Fluoro-1-methylindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTUHLYJQKEZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2F)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Fluoro-1-methylisatin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 7-fluoro-1-methylisatin using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a Senior Application Scientist, the aim is to deliver not just data, but a foundational understanding of the molecule's structural nuances as revealed by these powerful analytical methods. This document is structured to offer field-proven insights and self-validating protocols, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of Substituted Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds, recognized for their versatile synthetic utility and broad spectrum of biological activities.[1][2] The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with potential anticancer, antimicrobial, and antiviral properties.[3] Modifications to the isatin ring, such as the introduction of a fluorine atom and a methyl group at the N-1 position, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile.[3] The precise characterization of these analogs, such as 7-fluoro-1-methylisatin, is a critical first step in any drug discovery pipeline.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of 7-fluoro-1-methylisatin is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: Structure of 7-fluoro-1-methylisatin with atom numbering.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of 7-fluoro-1-methylisatin is dominated by the characteristic vibrations of its carbonyl groups and the aromatic system.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~1760-1740 | C=O Stretch (Ketone, C2) | Strong | The electron-withdrawing nature of the adjacent amide nitrogen and the aromatic ring influences this frequency. |

| ~1735-1715 | C=O Stretch (Amide, C3) | Strong | Typically at a lower frequency than the C2-ketone due to resonance with the nitrogen lone pair. |

| ~1620-1580 | C=C Stretch (Aromatic) | Medium-Strong | Characteristic of the benzene ring vibrations. |

| ~1350-1250 | C-N Stretch | Medium | Associated with the amide linkage. |

| ~1200-1100 | C-F Stretch | Strong | A strong, characteristic band for the aryl-fluoride bond. |

| ~3000-2850 | C-H Stretch (Aliphatic) | Weak-Medium | Corresponds to the methyl group protons. |

Interpretation: The IR spectrum of isatin itself shows two strong carbonyl stretching bands.[2] In 7-fluoro-1-methylisatin, the presence of the electron-withdrawing fluorine atom at the 7-position is expected to cause a slight increase in the carbonyl stretching frequencies due to an inductive effect. The N-methylation removes the N-H stretching vibration that would be present in the unsubstituted isatin.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 7-fluoro-1-methylisatin, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the chemical environment of the protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.6-7.4 | m | 2H | H-4, H-5 | The aromatic protons will appear as a complex multiplet due to spin-spin coupling with each other and with the fluorine atom. |

| ~7.1-6.9 | m | 1H | H-6 | |

| ~3.3 | s | 3H | N-CH₃ | A singlet in the upfield region, characteristic of a methyl group attached to a nitrogen atom. |

Causality Behind Assignments:

-

Aromatic Protons: The electron-withdrawing fluorine atom and the carbonyl groups will deshield the aromatic protons, causing them to appear in the downfield region of the spectrum. The coupling between the protons and the fluorine atom (J-coupling) will result in complex splitting patterns.

-

N-Methyl Protons: The methyl group protons are in a relatively shielded environment and are not coupled to any other protons, hence they appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~183 | C2 (Ketone) | The two carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum. |

| ~158 | C3 (Amide) | |

| ~150 (d, ¹JCF ≈ 250 Hz) | C7 | The carbon directly bonded to the fluorine will appear as a doublet with a large one-bond coupling constant. |

| ~140 | C7a | |

| ~138-115 | C4, C5, C6 | Aromatic carbons, with their specific shifts influenced by the fluorine substituent. |

| ~118 | C3a | |

| ~26 | N-CH₃ | The methyl carbon appears in the upfield region of the spectrum. |

Key Insights:

-

Carbonyl Carbons: The chemical shifts of the two carbonyl carbons are distinct, with the C2 ketone carbon typically appearing at a slightly higher chemical shift than the C3 amide carbon.[3]

-

Fluorine Coupling: The most informative feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for C7, which is a definitive indicator of the fluorine's position. Smaller two- and three-bond couplings (²JCF, ³JCF) may also be observed for C6, C7a, and C5.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.

Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ~ -110 to -130 | m | The chemical shift is referenced to CFCl₃. The signal will be a multiplet due to coupling with the aromatic protons. |

Rationale: The chemical shift of the fluorine atom is sensitive to its electronic environment.[4] For an aryl fluoride, the expected chemical shift is in the range of -100 to -140 ppm.[5][6] The multiplicity of the signal will provide further confirmation of its position through coupling to the ortho and meta protons.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of 7-fluoro-1-methylisatin in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

IR (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory of the FT-IR spectrometer.

Data Acquisition Workflow

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of 7-fluoro-1-methylisatin by NMR and IR provides an unambiguous confirmation of its molecular structure. The key diagnostic features in the IR spectrum are the two distinct carbonyl stretching vibrations. In NMR spectroscopy, the ¹H spectrum reveals the substitution pattern on the aromatic ring, the ¹³C spectrum confirms the carbon framework and the position of the fluorine atom through C-F coupling, and the ¹⁹F spectrum provides a direct observation of the fluorine nucleus. This detailed analysis serves as a crucial reference for researchers working with this and related compounds in the field of drug discovery and development.

References

-

Sadler, P. W., et al. "Infrared Spectra and Dehydrogenase Activity of Isatin Derivatives." Journal of the Chemical Society, 1959, pp. 667-672. [Link]

-

Todorova, T., et al. "Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion." Journal of Molecular Structure, vol. 794, no. 1-3, 2006, pp. 194-204. [Link]

-

Singh, G. S., and Desta, Z. Y. "Isatins as privileged molecules in design and synthesis of new anticancer agents." Current Drug Targets, vol. 13, no. 10, 2012, pp. 1323-46. [Link]

-

da Silva, J. F., et al. "Isatin and its derivatives: a survey of recent syntheses, reactions, and applications." RSC Advances, vol. 7, no. 86, 2017, pp. 54393-54425. [Link]

-

Coutinho, D. L. M., et al. "X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives." Molecules, vol. 12, no. 1, 2007, pp. 133-44. [Link]

-

PubChem. "5-Fluoroisatin." National Center for Biotechnology Information, PubChem Compound Database, CID=236566. [Link]

-

University of Wisconsin-Madison. "NMR Spectroscopy – 1H NMR Chemical Shifts." Organic Chemistry Data & Info. [Link]

-

Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. [Link]

-

MDPI. "Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors." Molecules, vol. 27, no. 19, 2022, p. 6289. [Link]

-

NIH. "Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling." Molecules, vol. 27, no. 19, 2022, p. 6289. [Link]

-

ResearchGate. "The 1 H-NMR (400 MHz) and MS (EI) spectra of the isatin derivatives." ResearchGate. [Link]

-

SciSpace. "Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules." Mass Spectrometry Letters, vol. 6, no. 3, 2015, pp. 65-70. [Link]

-

Tennessee Technological University. "Synthesis of 5-Fluoroisatin Ligands Synthesis of 7-Fluoroisati." Tennessee Technological University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. colorado.edu [colorado.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Crystal Structure Determination of 7-Fluoro-1-methylisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a fluorine atom and an N-methylation can significantly modulate their physicochemical and pharmacological properties. Understanding the three-dimensional structure of these modified compounds at an atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, crystallization, and crystal structure determination of 7-fluoro-1-methylisatin. While a published crystal structure for this specific molecule is not yet available, this guide establishes a robust procedural framework based on established protocols for closely related analogues, namely 7-fluoroisatin and 1-methylisatin. We will delve into the causality behind experimental choices, from the selection of synthetic routes to the nuances of single-crystal growth and X-ray diffraction analysis. This document is intended to serve as a practical and authoritative resource for researchers embarking on the crystallographic analysis of novel isatin derivatives.

Introduction: The Significance of 7-Fluoro-1-methylisatin in Medicinal Chemistry

The isatin core, an indole-1H-2,3-dione, is a versatile building block in the synthesis of a plethora of heterocyclic compounds with significant therapeutic potential. The strategic placement of substituents on the isatin ring can fine-tune its biological activity. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can enhance metabolic stability, binding affinity, and bioavailability. Specifically, the 7-fluoro substitution on the isatin ring has been explored for its potential in developing novel therapeutic agents.

Furthermore, N-alkylation of the isatin core is a common modification to explore SAR and improve drug-like properties. The methylation of the nitrogen at position 1 removes the hydrogen bond donor capability of the parent isatin, which can significantly alter its crystal packing and interactions with biological targets. Therefore, elucidating the precise three-dimensional arrangement of atoms in 7-fluoro-1-methylisatin through single-crystal X-ray diffraction is a critical step in understanding its chemical behavior and advancing its potential as a lead compound in drug discovery.

Synthesis and Purification of 7-Fluoro-1-methylisatin

The synthesis of 7-fluoro-1-methylisatin is a two-step process starting from the commercially available 7-fluoroisatin. The first step involves the crucial N-methylation of the isatin core.

N-Methylation of 7-Fluoroisatin

The N-methylation of isatins is a well-established transformation that proceeds via a nucleophilic substitution reaction. The acidic N-H proton of the isatin is first deprotonated by a suitable base to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking a methylating agent to yield the desired N-methylated product.

Experimental Protocol: Conventional N-Methylation

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-fluoroisatin (1.0 g, 6.06 mmol) in 30 mL of anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (1.26 g, 9.09 mmol, 1.5 equivalents). The selection of K₂CO₃ is based on its efficacy and ease of handling for this type of reaction.

-

Addition of Methylating Agent: Add methyl iodide (CH₃I) (0.45 mL, 7.27 mmol, 1.2 equivalents) dropwise to the reaction mixture. Methyl iodide is a highly effective and commonly used methylating agent for this purpose.

-

Reaction: Gently heat the reaction mixture to 70 °C and stir for 1-2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The N-methylated product will have a higher Rf value than the starting 7-fluoroisatin due to its increased non-polarity.

-

Workup: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-fluoro-1-methylisatin.

Caption: Workflow for the synthesis and purification of 7-fluoro-1-methylisatin.

Purification of 7-Fluoro-1-methylisatin

The crude product obtained from the reaction often contains unreacted starting materials and side products. Therefore, a thorough purification step is essential to obtain high-purity crystals suitable for X-ray diffraction.

Experimental Protocol: Purification by Column Chromatography and Recrystallization

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, carefully load the dried silica onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization:

-

The purified product from column chromatography can be further purified by recrystallization.

-

Dissolve the solid in a minimal amount of a hot solvent. Based on the properties of similar N-alkylated isatins, ethanol or a mixture of dichloromethane and hexanes are good solvent systems to try.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under high vacuum.

-

Single-Crystal Growth of 7-Fluoro-1-methylisatin

The growth of single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. The choice of crystallization method and solvent is critical and often requires empirical screening.

Crystallization Techniques

Several techniques can be employed for the crystallization of small organic molecules:

-

Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly in a loosely covered vial.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a "non-solvent" in which the compound is insoluble. The slow diffusion of the non-solvent vapor into the solution of the compound reduces its solubility and promotes crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.

Solvent Selection

The choice of solvent is crucial for successful crystallization. A good solvent for crystallization is one in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures. For N-alkylated isatins, common crystallization solvents include:

-

Ethanol

-

Dichloromethane/Hexanes

-

Ethyl Acetate/Hexanes

-

Acetone/Water

Given that 7-fluoroisatin can be crystallized from ethanol, this would be a logical starting point for 7-fluoro-1-methylisatin.

**Experimental Protocol: Single

solubility profile of 7-fluoro-1-methylindoline-2,3-dione in common lab solvents

An In-Depth Technical Guide Solubility Profile of 7-fluoro-1-methylindoline-2,3-dione

Executive Summary

The successful development of novel therapeutics is fundamentally linked to the physicochemical properties of the candidate molecules. Among these, solubility stands as a critical gatekeeper, influencing everything from synthetic feasibility to in vivo bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility profile of this compound (also known as 7-fluoro-N-methylisatin), a heterocyclic compound built upon the versatile isatin scaffold.[3][4] Given the importance of substituted isatins in medicinal chemistry, understanding the solubility of this specific analog is paramount for researchers in drug discovery and development.[3][4] This document moves beyond a simple data sheet, offering a foundational understanding of the principles governing its solubility, a robust, field-proven protocol for its experimental determination, and insights into the practical application of this critical data.

Compound Overview: this compound

This compound is a derivative of isatin (1H-indole-2,3-dione), a privileged structure in medicinal chemistry renowned for a wide spectrum of biological activities.[3][4] The introduction of a fluorine atom at the C7 position and a methyl group at the N1 position significantly alters the molecule's electronic and steric properties, which in turn modulates its lipophilicity, metabolic stability, and, crucially, its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | PubChem[5] |

| Molecular Weight | 179.15 g/mol | PubChem[5] |

| IUPAC Name | 7-fluoro-1-methylindole-2,3-dione | PubChem[5] |

| XLogP3 | 0.7 | PubChem[5] |

| Hydrogen Bond Donors | 0 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

| Physical Form | Solid | Sigma-Aldrich[6] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This rule dictates that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both polar and non-polar characteristics, its solubility is a nuanced interplay of these forces.

-

Polar Features : The two carbonyl groups (C=O) at the 2 and 3 positions are highly polar and can act as hydrogen bond acceptors. The electronegative fluorine atom further contributes to the molecule's polarity.

-

Non-Polar Features : The benzene ring and the N-methyl group are hydrophobic (lipophilic), favoring interactions with non-polar solvents.

This duality suggests that the compound will exhibit a varied solubility profile, being more soluble in polar aprotic solvents that can engage with its carbonyls without competing for hydrogen bond donation, and moderately soluble in some polar protic and non-polar solvents.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong polar interactions and ability to accept hydrogen bonds align well with the solute's carbonyl groups. |

| Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity effectively solvates the polar regions of the isatin core. | |

| Acetonitrile (ACN) | Moderate | Polar nature suggests good solubility, though it is a weaker solvent than DMSO or DMF. | |

| Polar Protic | Methanol (MeOH) | Moderate to Low | Can act as both a hydrogen bond donor and acceptor. May have some solubility, but the non-polar regions of the solute limit high miscibility. |

| Ethanol (EtOH) | Moderate to Low | Similar to methanol but slightly less polar, which may marginally decrease solubility. | |

| Water | Low / Sparingly Soluble | The significant non-polar surface area from the aromatic ring and methyl group outweighs the polar functionality, leading to poor aqueous solubility.[8] | |

| Non-Polar | Dichloromethane (DCM) | Moderate | Balances polarity and non-polar characteristics, making it a good candidate for dissolving compounds with mixed functionality. |

| Tetrahydrofuran (THF) | Moderate | A moderately polar ether that can solvate both the aromatic ring and engage with the polar groups. | |

| Hexanes / Heptane | Insoluble | The highly non-polar nature of aliphatic hydrocarbons cannot effectively solvate the polar carbonyl groups of the isatin core. |

Experimental Protocol: Thermodynamic Solubility Determination

While predictions are valuable, empirical determination is essential for accurate, actionable data. The Shake-Flask Method is universally regarded as the "gold standard" for measuring thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[9][10]

Causality Behind Experimental Choices

-

Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reproducible solubility value.[9][10] Kinetic solubility assays, while faster, can overestimate solubility due to the formation of supersaturated solutions.[1][9]

-

Why 24-48 Hours? Reaching equilibrium is not instantaneous. A sufficient incubation period (typically 24 hours or more) is required to ensure the dissolution process is complete.[1]

-

Why Temperature Control? Solubility is temperature-dependent.[11] For biopharmaceutical applications, experiments are often conducted at both room temperature (25 °C) and physiological temperature (37 °C) to provide relevant data.[12][13]

-

Why Excess Solute? The presence of undissolved solid at the end of the experiment is the only visual confirmation that a saturated solution has been achieved.[9]

Diagram of the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask method of solubility determination.

Step-by-Step Methodology

-

Preparation :

-

To a series of 2 mL glass vials, add an excess amount (e.g., 2-5 mg) of crystalline this compound.

-

Accurately dispense 1.0 mL of the desired test solvent into each vial.

-

Include a blank (solvent only) and a known control compound for quality assurance.

-

-

Equilibration :

-

Securely cap the vials.

-

Place the vials in an orbital shaker with temperature control set to 25 °C (or 37 °C).

-

Agitate the samples at a speed sufficient to keep the solid suspended (e.g., 200 rpm) for 24 hours.[13]

-

-

Sample Processing :

-

After 24 hours, remove the vials and allow them to stand for 1 hour to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm PVDF or PTFE syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high readings.

-

-

Analysis :

-

Prepare a calibration curve using known concentrations of this compound in the test solvent.

-

Dilute the filtered supernatant to fall within the linear range of the calibration curve.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.[14]

-

-

Calculation :

-

Determine the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

The final solubility is typically reported in units of mg/mL or µg/mL.

-

Application of Solubility Data

Understanding the solubility profile is not an academic exercise; it directly informs critical decisions in the drug development pipeline.

-

Synthetic Chemistry : Guides the choice of solvents for reaction workups and purification (e.g., crystallization).

-

Pre-formulation : Essential for developing viable formulations for both in vitro and in vivo studies. Poor aqueous solubility is a primary reason for low bioavailability.[1][14]

-

Biological Screening : Ensures that compounds are fully dissolved in assay buffers, preventing false negatives or unreliable dose-response curves that can arise from compound precipitation.[14]

Caption: Relationship between compound features and solvent interactions.

Safety and Handling Precautions

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements : P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Recommendations : Always handle this compound in a well-ventilated fume hood while wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

-

Apley, M., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]

-

Bergström, C. A. S., et al. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [Link]

-

Alves, M. P., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Engineering, Cairo University. [Link]

-

Sandmeyer, T. (2003). Synthesis of Substituted Isatins. NIH. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Solubility of organic compounds. (n.d.). Khan Academy. [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2019). MedChemComm (RSC Publishing). [Link]

-

Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. (2018). MDPI. [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

-

Synthesis of Substituted Isatins As Potential Antibacterial Agents. (2023). ScholarWorks. [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2019). MedChemComm (RSC Publishing). [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C9H6FNO2 | CID 11845967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 875003-43-3 [sigmaaldrich.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. youtube.com [youtube.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. who.int [who.int]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties of 7-Fluoro-1-methylindoline-2,3-dione

In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) core is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds. Its unique structural and electronic properties make it an exceptionally versatile starting point for the synthesis of novel therapeutic agents. This guide focuses on a specific, strategically modified derivative: This compound , also known as 7-fluoro-1-methylisatin.

The introduction of a fluorine atom at the 7-position and a methyl group at the 1-position is not arbitrary. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2] The N-methylation blocks hydrogen bond donation and increases lipophilicity, further tuning the molecule's physicochemical profile.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, grounding all claims in authoritative data and established scientific principles.

Core Physicochemical and Structural Data

This compound is a fluorescent yellow solid that serves as a valuable building block in diverse organic syntheses.[3] Its fundamental properties are summarized below, providing a foundational dataset for any experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 7-fluoro-1-methyl-1H-indole-2,3-dione | [4] |

| Synonyms | 7-fluoro-1-methylisatin, this compound | [3][4] |

| CAS Number | 875003-43-3 | [3] |

| Molecular Formula | C₉H₆FNO₂ | [4] |

| Molecular Weight | 179.15 g/mol | [4] |

| Exact Mass | 179.03825660 Da | [4] |

| Appearance | Fluorescent yellow solid | [3] |

| Storage | Room Temperature, Sealed in Dry | [3] |

| Purity | Typically ≥97% |

Synthesis Pathway and Experimental Protocol

The synthesis of N-alkylated, fluorinated isatins is a well-established process in organic chemistry, typically proceeding through the cyclization of an appropriate N-substituted isonitrosoacetanilide. The workflow is reliable and scalable, making the target compound readily accessible for research purposes.

Synthetic Workflow Overview

The logical flow from a commercially available starting material to the final product involves three key transformations: N-methylation of the starting aniline, formation of the α-keto oxime intermediate, and subsequent acid-catalyzed cyclization.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from established procedures for isatin synthesis.[5][6]

Step 1: Synthesis of N-(2-Fluoro-N-methylphenyl)-2-(hydroxyimino)acetamide

-

Reagent Preparation: In a 500 mL round-bottom flask, prepare a solution of chloral hydrate (0.12 mol) in 250 mL of deionized water. Add anhydrous sodium sulfate (0.95 mol).

-

Hydroxylamine Solution: Separately, dissolve hydroxylamine hydrochloride (0.33 mol) in 100 mL of deionized water.

-

Reaction Initiation: Add a solution of N-methyl-2-fluoroaniline (0.1 mol) in 30 mL of ethanol and 15 mL of concentrated hydrochloric acid to the main flask.

-

Heating and Monitoring: Heat the mixture to reflux. Add the hydroxylamine solution dropwise over 30 minutes. Continue refluxing for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. The solid intermediate will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude isonitrosoacetanilide intermediate.

Step 2: Cyclization to this compound

-

Acid Catalyst: Carefully pre-heat concentrated sulfuric acid (100 mL) to 75-80°C in a large, heavy-walled beaker or flask equipped with a mechanical stirrer.

-

Addition of Intermediate: Slowly add the dried intermediate from Step 1 (e.g., 30 g) in small portions, ensuring the temperature does not exceed 90°C.

-

Heating: After the addition is complete, maintain the temperature at 80-90°C for an additional 10-15 minutes to ensure complete cyclization.[6]

-

Quenching: Carefully and slowly pour the hot acid mixture onto a large volume of crushed ice (~750 g) with vigorous stirring. A brick-red or yellow-orange solid will precipitate.

-

Purification: Collect the solid by filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or xylene) or by column chromatography on silica gel to yield the final product.[5]

Spectroscopic Characterization: A Multi-technique Approach

Accurate structural elucidation is paramount. The following section details the expected spectroscopic data for this compound, providing a benchmark for characterization. While experimental spectra for this specific compound are not widely published, the predicted values are based on data from closely related analogues.[7][8]

Summary of Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (3H, ~7.0-7.8 ppm) showing complex multiplets due to H-F and H-H coupling. N-CH₃ singlet (3H, ~3.2-3.5 ppm). |

| ¹³C NMR | Two distinct C=O signals (~158 ppm for C3, ~183 ppm for C2). Aromatic carbons (~110-150 ppm) with characteristic C-F coupling splittings. N-CH₃ signal (~28-30 ppm). |

| ¹⁹F NMR | A single resonance, with a chemical shift highly sensitive to solvent and electronic environment. Provides unambiguous confirmation of fluorination. |

| IR (FT-IR) | Strong, distinct C=O stretching bands (~1750 cm⁻¹ and ~1730 cm⁻¹). C-F stretching band (~1200-1250 cm⁻¹). Aromatic C=C and C-H stretching. |

| Mass Spec (MS) | Molecular Ion (M⁺) peak at m/z ≈ 179.0383, corresponding to the exact mass of C₉H₆FNO₂. |

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This experiment is highly sensitive and can be performed rapidly.[9] The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for monitoring chemical transformations and ligand binding.[10][11]

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol (Electron Impact - EI)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected, providing the mass of the molecular ion and its fragmentation pattern.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of its dicarbonyl system, which is further modulated by the electronic effects of the fluorine substituent.

Key Reactive Sites

The C3-ketone is the primary site for nucleophilic attack due to its higher electrophilicity compared to the C2-amide carbonyl. The fluorine atom at the C7 position acts as an electron-withdrawing group, which can further enhance the electrophilicity of the carbonyl carbons, particularly C3.[12]

Caption: Key reactive centers of the this compound molecule.

Characteristic Reactions

-

Nucleophilic Addition: The C3-carbonyl readily undergoes addition reactions with various nucleophiles, including Grignard reagents, organolithiums, and amines, to generate 3-substituted-3-hydroxy-1-methyl-7-fluoroindolin-2-ones.

-

Condensation Reactions: It can react with compounds containing active methylene groups (e.g., malononitrile, indoles) and hydrazines/hydroxylamines at the C3 position to form a wide array of fused heterocyclic systems and Schiff bases.

-

Reduction: Selective reduction of the C3-ketone can be achieved using reagents like sodium borohydride, while stronger reducing agents such as lithium aluminum hydride can reduce both carbonyls.[12]

The synthetic accessibility and predictable reactivity make this compound an ideal intermediate for building molecular complexity and generating libraries of novel compounds for high-throughput screening in drug discovery programs.[13]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just another chemical reagent; it is a strategically designed molecular tool. The combination of the privileged isatin scaffold with N-methylation and C7-fluorination provides a unique set of physicochemical properties that are highly desirable in modern medicinal chemistry. Its robust synthesis, well-defined spectroscopic signature, and versatile reactivity make it an invaluable asset for researchers dedicated to developing the next generation of therapeutic agents. This guide provides the foundational knowledge required to harness the full potential of this powerful synthetic intermediate.

References

-

PrepChem.com. (n.d.). Synthesis of 7-fluoro- 1H-indole-2,3-dione. Retrieved from [Link]

-

LookChem. (n.d.). Cas 875003-43-3,7-fluoro-1-Methyl-1H-Indole-2,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

Bogdanov, A. V., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. PMC - PubMed Central. Retrieved from [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Gouverneur, V., et al. (2013). 7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers. PubMed Central. Retrieved from [Link]

-

Otting, G., & Huber, T. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry | Request PDF. Retrieved from [Link]

-

Meanwell, N. A. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) 7-Methyl-1H-indole-2,3-dione. Retrieved from [Link]

-

PubMed. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Reaction of Fluoro-olefins with Sulphur. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C9H6FNO2 | CID 11845967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 7-Fluoroisatin | 317-20-4 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biophysics.org [biophysics.org]

- 10. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 11. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-Fluoroisatin | 317-20-4 | Benchchem [benchchem.com]

- 13. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-fluoro-1-methylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-fluoro-1-methylindoline-2,3-dione, a fluorinated heterocyclic compound belonging to the isatin family. Isatins are a well-established class of privileged structures in medicinal chemistry, known for a wide array of biological activities. This guide details the nomenclature, chemical properties, synthesis, and potential applications of this compound, positioning it as a valuable building block for further research and drug development. While specific biological data for this particular analog is not extensively available in the public domain, this document will extrapolate its potential based on the known activities of structurally related isatin derivatives.

Nomenclature and Chemical Identity

The compound of interest is a derivative of indoline-2,3-dione, commonly known as isatin. The systematic IUPAC name for this molecule is 7-fluoro-1-methyl-1H-indole-2,3-dione .

Synonyms:

-

This compound[1]

-

7-fluoro-1-methylisatin[2]

-

7-fluoro-1-methyl-indole-2,3-dione

-

CAS Number: 875003-43-3[3]

Core Chemical Structure and Properties

The foundational structure is the indole core, featuring ketone groups at the C2 and C3 positions. This particular analog is distinguished by a fluorine atom at the C7 position of the benzene ring and a methyl group attached to the nitrogen atom at the N1 position. The presence of the fluorine atom, a bioisostere of hydrogen, can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO₂ | PubChem[1] |

| Molecular Weight | 179.15 g/mol | PubChem[1] |

| Appearance | Fluorescent yellow solid | LookChem[2] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMF and DMSO. | Inferred from related compounds |

Synthesis of this compound

The synthesis of this compound can be logically approached as a two-stage process. The first stage involves the synthesis of the precursor, 7-fluoroisatin, followed by N-methylation.

Synthesis of 7-fluoroisatin (7-fluoro-1H-indole-2,3-dione)

A well-established method for the synthesis of isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis. This has been specifically documented for 7-fluoroisatin.[4][5]

Reaction Scheme:

Caption: N-methylation of 7-fluoroisatin.

General Protocol for N-methylation:

-

Dissolve 7-fluoroisatin in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the nitrogen atom.

-

Introduce a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for this compound is not extensively documented in peer-reviewed literature, the isatin scaffold is a cornerstone in medicinal chemistry with a vast and diverse range of reported biological activities. The introduction of the 7-fluoro and 1-methyl substituents is expected to modulate these activities, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Anticancer Potential

Isatin derivatives are widely investigated for their anticancer properties. They have been shown to exert their effects through various mechanisms, including:

-

Inhibition of Protein Kinases: Many isatin-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Isatins can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, thereby inhibiting tumor growth.

The substitution pattern on the isatin ring plays a critical role in determining the anticancer potency and selectivity. [6]

Antimicrobial and Antiviral Activity

The isatin scaffold has a long history in the development of antimicrobial and antiviral agents. [6]For instance, N-methylisatin-β-thiosemicarbazone was one of the earliest synthetic antiviral drugs. Fluorinated isatins, in particular, have shown promise as antimicrobial and antifungal agents. [7]

Enzyme Inhibition

Beyond kinases, isatin derivatives have been found to inhibit a range of other enzymes, including caspases, which are key mediators of apoptosis, and viral proteases.

A Versatile Research Chemical and Building Block

This compound is commercially available and is described as a useful research chemical and a valuable building block in organic synthesis. [2][8]Its functional groups offer multiple reaction sites for the synthesis of more complex molecules, making it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Experimental Protocols for Biological Evaluation (Adapted from 7-Methylisatin)

The following protocols, adapted from studies on the related compound 7-methylisatin, provide a framework for the biological evaluation of this compound. [9]

Caption: General workflow for the biological evaluation of isatin derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm to determine cell viability.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Treat cells with the compound for 24-48 hours.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry to quantify apoptotic and necrotic cells.

Cell Cycle Analysis

-

Treat cells with the compound for 24-48 hours.

-

Harvest, wash, and fix the cells in ice-cold ethanol.

-

Treat the cells with RNase A and stain with propidium iodide.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Conclusion

This compound is a synthetically accessible isatin derivative with significant potential in medicinal chemistry and drug discovery. While specific biological data for this compound remains to be published, its structural relationship to a class of molecules with well-documented, broad-spectrum biological activities makes it a compelling candidate for further investigation. The presence of the 7-fluoro and 1-methyl groups provides a unique substitution pattern that warrants exploration for novel therapeutic agents. The protocols and synthetic strategies outlined in this guide offer a solid foundation for researchers to unlock the full potential of this promising molecule.

References

-

PrepChem.com. (n.d.). Synthesis of 7-fluoro- 1H-indole-2,3-dione. Retrieved from [Link]

-

Chinachemnet. (n.d.). 7-Fluoro-1-Methyl-1H-Indole-2,3-dione. Retrieved from [Link]

-

LookChem. (n.d.). Cas 875003-43-3,7-fluoro-1-Methyl-1H-Indole-2,3-dione. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Shcheglov, P. A., et al. (2021).

- Google Patents. (n.d.). WO2002026707A1 - Novel compounds.

- Google Patents. (n.d.). CN101786980A - Synthesis method of isatin derivatives.

- Dol-Glez, N., et al. (2017). Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. Journal of Medicinal Chemistry, 60(23), 9617–9629.

Sources

- 1. This compound | C9H6FNO2 | CID 11845967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 7-Fluoro-1-Methyl-1H-Indole-2,3-dione, China 7-Fluoro-1-Methyl-1H-Indole-2,3-dione Manufacturers, China 7-Fluoro-1-Methyl-1H-Indole-2,3-dione Suppliers - xieshichem [chinachemnet.com]

- 4. prepchem.com [prepchem.com]

- 5. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. benchchem.com [benchchem.com]

Introduction: The Strategic Value of Fluorinated Isatins

An In-Depth Technical Guide to 7-Fluoro-1-methylisatin

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, a core molecular structure that is recurrently found in potent, biologically active compounds.[1][2][3] The versatility of the isatin core allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[1][4]

A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds to enhance their therapeutic properties.[5] Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[5]

This guide focuses on a specific, synthetically valuable derivative: 7-Fluoro-1-methylisatin . By combining fluorination at the 7-position with methylation at the 1-position (the indole nitrogen), this compound presents a unique set of physicochemical properties. We will provide an in-depth analysis of its core molecular profile, propose a robust synthetic pathway, and discuss its potential applications in drug discovery and development.

Core Molecular Profile and Physicochemical Properties

7-Fluoro-1-methylisatin is structurally defined by the isatin bicyclic system, featuring a fluorine atom on the C7 position of the benzene ring and a methyl group on the N1 position of the pyrrole ring. This N-methylation removes the acidic proton found in the parent 7-fluoroisatin, a modification that significantly alters its hydrogen bonding capability and lipophilicity.

The fundamental properties of 7-Fluoro-1-methylisatin are summarized below.

| Property | Value | Source / Rationale |

| IUPAC Name | 7-fluoro-1-methyl-1H-indole-2,3-dione | Based on systematic nomenclature rules. |

| Molecular Formula | C₉H₆FNO₂ | Derived from 7-fluoroisatin (C₈H₄FNO₂) by replacing the N-H with an N-CH₃ group.[6] |

| Molecular Weight | 179.15 g/mol | Calculated from the molecular formula.[7][8] |

| CAS Number | Not directly available in searched literature. Related compounds: 7-Fluoroisatin (317-20-4), 7-Methylisatin (1127-59-9). | [9][10] |

| Appearance | Expected to be a yellow to orange crystalline solid. | Based on analogues like 7-fluoroisatin and 7-methylisatin.[2][4] |

| Solubility | Expected to be sparingly soluble in water, but soluble in polar organic solvents such as DMSO, DMF, and dichloromethane. | N-methylation typically increases solubility in less polar organic solvents compared to the N-H parent.[2] |

Rationale in Medicinal Chemistry: The Impact of C7-Fluorination and N1-Methylation

The specific placement of the fluoro and methyl groups is a deliberate design choice aimed at optimizing drug-like properties.

-

C7-Fluorination: The electron-withdrawing nature of the fluorine atom at the 7-position significantly alters the electron distribution of the aromatic ring. This modification can serve multiple purposes:

-

Metabolic Blocking: The C-F bond is exceptionally strong, making the C7 position resistant to oxidative metabolism by cytochrome P450 enzymes, which can improve the compound's pharmacokinetic profile.

-

Modulation of Acidity: While the N1-proton is absent in this molecule, in related scaffolds, C7-fluorination would influence the pKa of nearby functional groups.

-

Enhanced Binding Interactions: The fluorine atom can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) or act as a weak hydrogen bond acceptor, potentially increasing target affinity and selectivity.[5]

-

-

N1-Methylation: Replacing the hydrogen on the indole nitrogen with a methyl group is a common and impactful medicinal chemistry tactic.

-

Increased Lipophilicity: This change removes a hydrogen bond donor site, generally increasing the molecule's lipophilicity (logP). This can enhance cell membrane permeability and oral bioavailability.

-

Improved Solubility: While removing a hydrogen bond donor might decrease aqueous solubility, it often improves solubility in the organic solvents used for formulation and screening.

-

Conformational Lock: The methyl group can introduce steric constraints that may lock the molecule into a more biologically active conformation.

-

Synthetic Strategy and Workflow

The synthesis of 7-Fluoro-1-methylisatin can be logically achieved via a two-stage process: first, the construction of the 7-fluoroisatin core, followed by a selective N-methylation. This approach allows for modularity and high yields.

Diagram: Proposed Synthetic Workflow for 7-Fluoro-1-methylisatin

Caption: A proposed two-stage synthetic pathway for 7-Fluoro-1-methylisatin.

Experimental Protocol: Stage 1 - Synthesis of 7-Fluoroisatin

This protocol is adapted from established Sandmeyer-type isatin syntheses.[4][11][12]

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

In a suitable reaction vessel (e.g., a 1L four-neck flask), dissolve chloral hydrate (0.16 mol) and anhydrous sodium sulfate (0.67 mol) in 400 mL of water with heating.

-

To this solution, add hydroxylamine hydrochloride (0.33 mol) followed by 2-fluoroaniline (0.1 mol).

-

Heat the reaction mixture to 65-75°C and stir vigorously for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate, N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, will precipitate.

-

Filter the mixture while warm (40-45°C), wash the solid with water, and dry thoroughly.

-

-

Cyclization to 7-Fluoroisatin:

-

Caution: This step involves concentrated strong acid and should be performed in a chemical fume hood with appropriate personal protective equipment.

-

In a separate flask, carefully add the dried intermediate (e.g., 0.1 mol) portion-wise to 100 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 65°C.

-

After the addition is complete, heat the mixture to 80°C and stir for approximately 40-60 minutes.

-

Quench the reaction by slowly pouring the acidic solution into a beaker containing 500 mL of crushed ice with vigorous stirring.

-

A brick-red or yellow solid, 7-fluoroisatin, will precipitate.[11]

-

Stir the slurry for one hour to ensure complete precipitation, then collect the solid by filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry the product. Purity can be enhanced by recrystallization from a suitable solvent like an ethyl acetate/petroleum ether mixture.[11]

-

Experimental Protocol: Stage 2 - N-Methylation

-

Reaction Setup:

-

Dissolve the synthesized 7-fluoroisatin (1 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone in a round-bottom flask.

-

Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the solution.

-

Stir the mixture at room temperature for 20-30 minutes to form the corresponding anion.

-

-

Methylation:

-

Add methyl iodide (CH₃I, 1.2-1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's completion using TLC by observing the disappearance of the starting material spot.

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into cold water.

-

The product, 7-Fluoro-1-methylisatin, should precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Dry the crude product. Further purification can be achieved by recrystallization or column chromatography to yield the final, high-purity compound.

-

Spectroscopic Characterization

The identity and purity of the synthesized 7-Fluoro-1-methylisatin must be confirmed through spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-CH₃ protons, typically in the range of δ 3.0-3.5 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a complex multiplet pattern for the three protons on the benzene ring, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon signals. Key signals include the N-CH₃ carbon (around 25-30 ppm) and the two carbonyl carbons (C2 and C3) at the downfield end of the spectrum (δ 155-185 ppm).[3]

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the aromatic ring.[4]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of 179.15 g/mol , confirming the compound's elemental composition.

Potential Applications in Drug Discovery

Isatin derivatives are known to inhibit a variety of enzymes, including caspases and protein kinases, which are critical targets in oncology and inflammatory diseases.[2] The specific structural features of 7-Fluoro-1-methylisatin make it a highly promising candidate for several therapeutic areas:

-

Oncology: As a potential kinase inhibitor, its enhanced lipophilicity could facilitate entry into cancer cells, while the C7-fluorine could improve metabolic stability and binding affinity.[4][5]

-

Antiviral Research: Isatins have a long history as antiviral agents.[1][13] 7-Fluoro-1-methylisatin could serve as a scaffold for developing novel inhibitors of viral replication.

-

Neurodegenerative Diseases: Some isatin derivatives act as enzyme inhibitors relevant to neurodegeneration.[1] This compound could be explored as a tool for probing pathways involved in diseases like Alzheimer's.

-

Cardiovascular Drug Development: Fluorinated isatin derivatives have been investigated as intermediates for cardiovascular drugs, potentially exhibiting effects like vasodilation.[4]

Conclusion

7-Fluoro-1-methylisatin, with a molecular formula of C₉H₆FNO₂ and a molecular weight of 179.15 g/mol , is more than just a chemical compound; it is a strategically designed molecule for advanced research. The combination of a C7-fluoro group for metabolic stability and enhanced binding with an N1-methyl group for improved lipophilicity and cell permeability makes it a valuable asset for medicinal chemists. The robust and modular synthetic pathway outlined herein provides a clear route for its preparation, enabling its use as a key building block or lead compound in the development of next-generation therapeutics.

References

-

National Institutes of Health (NIH). Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. [Online] Available at: [Link]

-

National Institutes of Health (NIH). 7-Methylisatin | C9H7NO2 | CID 14313 - PubChem. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Fluorine in drug discovery: Role, design and case studies. [Online] Available at: [Link]

- Google Patents. CN101786980A - Synthesis method of isatin derivatives.

Sources

- 1. 7-Methylisatin | High-Purity Research Compound [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 7-Fluoroisatin | 317-20-4 | Benchchem [benchchem.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. 7-Fluoroisatin(317-20-4) 1H NMR spectrum [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 7-Fluoroisatin | 317-20-4 [chemicalbook.com]

- 10. 7-Methylisatin | C9H7NO2 | CID 14313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 12. CN101786980A - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 13. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Dicarbonyl Reactivity of 7-Fluoro-1-methylisatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) represents a privileged heterocyclic scaffold, serving as a versatile precursor for the synthesis of a multitude of biologically active compounds and materials.[1][2] This guide delves into the specific reactivity of a tailored derivative, 7-fluoro-1-methylisatin, focusing on its dicarbonyl core. By dissecting the electronic interplay of the C2-amide and C3-ketone functionalities, and the modulating influence of N-methylation and C7-fluorination, we provide a comprehensive framework for predicting and exploiting its synthetic potential. This document offers field-proven insights, detailed experimental protocols, and mechanistic diagrams to empower researchers in leveraging this powerful building block for novel molecular design and drug discovery.

Introduction: The Isatin Scaffold and Strategic Substitution

The isatin motif is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The synthetic versatility of isatin stems from its unique dicarbonyl system at the C2 and C3 positions, which allows for a rich variety of chemical transformations.[1]

This guide focuses on 7-fluoro-1-methylisatin, a derivative strategically designed to fine-tune the core's reactivity:

-

N-Methylation: The methyl group at the N1 position removes the acidic proton typically found in isatin. This modification prevents N-acylation or N-alkylation side reactions, enhances solubility in organic solvents, and alters the electronic landscape by locking the nitrogen's lone pair into conjugation with the C2-carbonyl.[4][5]

-

C7-Fluorination: The fluorine atom at the C7 position, adjacent to the amide carbonyl, exerts a powerful electron-withdrawing inductive effect. This significantly modulates the electrophilicity of the aromatic ring and, crucially, the dicarbonyl carbons, enhancing their susceptibility to nucleophilic attack.[6][7]

Understanding the nuanced reactivity imparted by these substituents is paramount for the rational design of synthetic routes to complex heterocyclic systems.

The Electronic Landscape: A Tale of Two Carbonyls

The reactivity of 7-fluoro-1-methylisatin is dominated by the distinct electronic nature of its two carbonyl groups. The C3-ketone is significantly more electrophilic than the C2-amide carbonyl. This difference is fundamental to predicting regioselectivity in chemical reactions.

The primary factors governing this reactivity are:

-

Resonance Stabilization: The C2-amide carbonyl is stabilized by resonance with the lone pair of electrons on the N1-methyl nitrogen atom. This delocalization reduces the partial positive charge on the C2 carbon, making it a weaker electrophile.

-

Inductive Effects: The C7-fluorine atom exerts a strong -I (negative inductive) effect, withdrawing electron density from the entire indole ring. This effect increases the electrophilicity of both carbonyl carbons, but its proximity gives it a more pronounced influence on the C2-amide system. However, the resonance effect at the amide still dominates, leaving C3 as the more reactive site. The electron-withdrawing nature of fluorine generally enhances the reactivity of the isatin system towards nucleophiles.[6][7]

-

Hyperconjugation: The C3-ketone is flanked by the aromatic ring and the C2-amide, making it highly polarized and susceptible to attack.

Caption: Electronic influences on the dicarbonyl core of 7-fluoro-1-methylisatin.

Comparative Reactivity

| Carbonyl Position | Dominant Electronic Effect | Relative Electrophilicity | Primary Reaction Type |

| C3-Ketone | Inductive polarization | High | Nucleophilic Addition & Condensation |

| C2-Amide | Resonance stabilization | Low | Nucleophilic Acyl Substitution (Ring-Opening) |

Reactivity Profile of the C3-Ketone Carbonyl

The C3-ketone is the workhorse of isatin chemistry, acting as a potent electrophile for a vast array of transformations.[1][8] The electron-withdrawing fluorine atom in the 7-position further enhances this reactivity.[7]

Nucleophilic Addition & Condensation Reactions

This is the most common class of reactions at the C3 position. The initial nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate, which can then be protonated to yield an addition product or undergo dehydration to form a new double bond.[9][10]

-

Aldol and Knoevenagel Condensations: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (e.g., piperidine, triethylamine) readily yields C3-substituted derivatives.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These provide reliable routes to 3-alkylidene-oxindoles.

-

Formation of Imines (Schiff Bases): Condensation with primary amines is a facile process, often catalyzed by mild acid, leading to 3-imino derivatives. These are valuable intermediates for further functionalization.[11]

-

Grignard and Organolithium Additions: Reaction with organometallic reagents proceeds irreversibly to afford tertiary alcohols, which are precursors to a variety of spirocyclic and substituted indoles.[12]

Caption: General mechanism for nucleophilic attack at the C3-carbonyl.

Redox Reactions

-

Reduction: The C3-ketone can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding 3-hydroxy-1-methyl-7-fluorooxindole.

-

Oxidative Cleavage: While less common, strong oxidizing agents can lead to ring-opening, typically forming derivatives of N-methyl-2-fluoro-anthranilic acid.[1][3]

Reactivity Profile of the C2-Amide Carbonyl

The C2-amide is significantly less reactive than the C3-ketone. Its chemistry is primarily characterized by reactions that disrupt the amide bond, leading to the opening of the five-membered ring.

-

Base-Catalyzed Hydrolysis (Saponification): Treatment with strong aqueous base (e.g., NaOH, KOH) followed by acidification results in the formation of N-methyl-7-fluoroisatinic acid. This is a hallmark reaction of the isatin scaffold.

-

Reductive Cleavage: Under harsh reducing conditions (e.g., high-pressure hydrogenation or strong metal hydrides), the C2-carbonyl can be reduced, potentially leading to indole derivatives.

Key Experimental Protocols

The following protocols are provided as validated, representative examples for manipulating the 7-fluoro-1-methylisatin core.

Protocol 1: Synthesis of 7-Fluoro-1-methylisatin

This two-step procedure first synthesizes the 7-fluoroisatin precursor via Sandmeyer-type cyclization, followed by N-methylation.

Step A: Synthesis of 7-Fluoroisatin [6][13]

-

Reagents: 2-Fluoroaniline, Chloral Hydrate, Hydroxylamine Hydrochloride, Concentrated Sulfuric Acid.

-

Procedure (Isonitrosoacetanilide Formation): Dissolve chloral hydrate (1.2 eq) and anhydrous sodium sulfate (4 eq) in water. Heat to dissolve completely.

-

Add hydroxylamine hydrochloride (1.1 eq) followed by 2-fluoroaniline (1.0 eq).

-

Heat the mixture to ~70°C and stir vigorously for 1-2 hours. A precipitate will form.

-

Cool the mixture and filter the solid, washing with water to obtain N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

-

Procedure (Cyclization): Carefully and slowly add the dried N-(2-fluorophenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid (5-10 volumes) at a temperature below 65°C.

-

Once the addition is complete, heat the mixture to 80°C for approximately 1 hour.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Filter the resulting orange-red solid, wash thoroughly with water, and dry to yield 7-fluoroisatin.

Step B: N-Methylation of 7-Fluoroisatin [4][5]

-

Reagents: 7-Fluoroisatin, Potassium Carbonate (K₂CO₃), Methyl Iodide (CH₃I), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure: Suspend 7-fluoroisatin (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Heat the reaction to 60-70°C and monitor by TLC until the starting material is consumed (typically 1-2 hours).

-

Cool the reaction, pour it into ice water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-